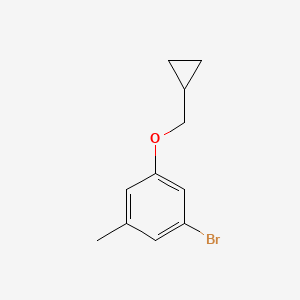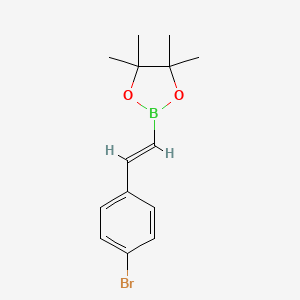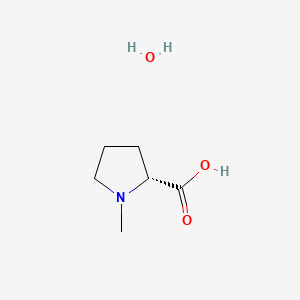
N-Methyl-D-proline monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-D-proline monohydrate” is a compound with the molecular formula C6H13NO3 . It has an average mass of 147.172 Da and a mono-isotopic mass of 147.089539 Da . It is a derivative of proline, a naturally occurring amino acid .
Synthesis Analysis
The synthesis of N-Methyl-D-proline monohydrate and its analogs has been discussed in various studies . For instance, L/D-proline and its derivatives have been used as catalysts in a wide range of reactions . A recent one-pot chiral synthesis used L/D-proline as a Lewis base, in the presence of a chiral auxiliary group, to synthesize substituted isoxazoline-N-oxides .
Molecular Structure Analysis
The molecular structure of N-Methyl-D-proline monohydrate consists of one defined stereocenter . The compound is a proline derivative and a tertiary amino compound .
Chemical Reactions Analysis
Proline and its isomers, including N-Methyl-D-proline, are often used as asymmetric organocatalysts for a variety of organic reactions due to their conformational rigidity . They have been used in asymmetric Mannich reactions for chiral β-aminocarbonyls, aldehyde aldol reactions for the synthesis of erythrose equivalents, and more .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-Methyl-D-proline monohydrate include an average mass of 147.172 Da and a mono-isotopic mass of 147.089539 Da . The melting point ranges from 114 - 116 °C .
Scientific Research Applications
Metabolic Research
Researchers use N-Methyl-D-proline monohydrate to investigate cellular metabolism and regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .
Chemical Synthesis Research
This compound is utilized in chemical synthesis research, particularly in multicomponent reactions to create complex organic molecules with potential applications in medicinal chemistry .
Safety and Hazards
properties
IUPAC Name |
(2R)-1-methylpyrrolidine-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBKFJZWNAVSHW-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719853 |
Source


|
| Record name | 1-Methyl-D-proline--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-D-proline monohydrate | |
CAS RN |
1217447-61-4 |
Source


|
| Record name | 1-Methyl-D-proline--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

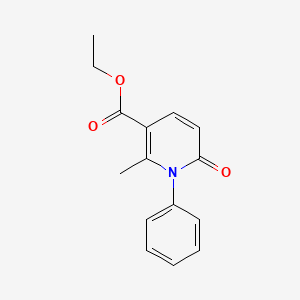
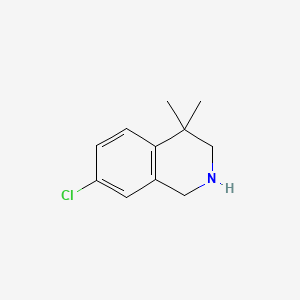
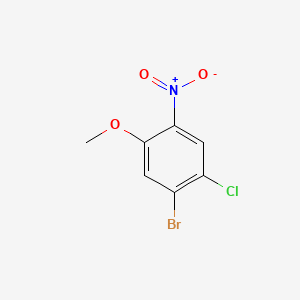
![7-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B578371.png)
![11-(4-(9H-carbazol-9-yl)phenyl)-12-(4,6-diphenyl-1,3,5-triaziN-2-yl)-11,12-dihydroindolo[2,3-a]carba](/img/no-structure.png)

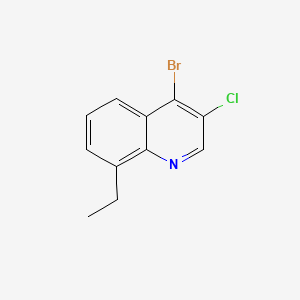
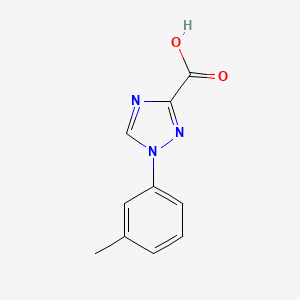
![Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate](/img/structure/B578381.png)

